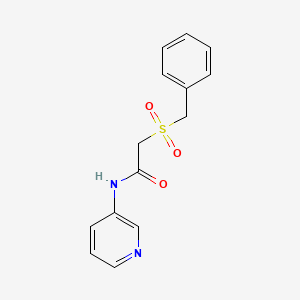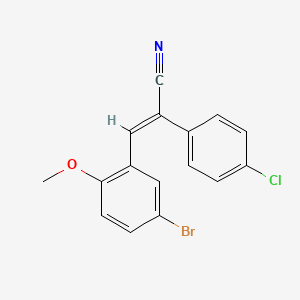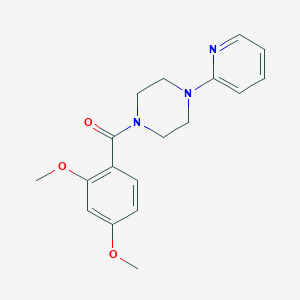![molecular formula C19H11FN2O3 B5708308 (E)-3-[5-(3-fluorophenyl)furan-2-yl]-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B5708308.png)
(E)-3-[5-(3-fluorophenyl)furan-2-yl]-2-(4-nitrophenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-[5-(3-fluorophenyl)furan-2-yl]-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound that features a furan ring substituted with a fluorophenyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[5-(3-fluorophenyl)furan-2-yl]-2-(4-nitrophenyl)prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the furan ring with a fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.
Addition of the nitrophenyl group: The nitrophenyl group can be introduced through a nitration reaction, where a nitro group is added to the phenyl ring.
Formation of the prop-2-enenitrile moiety: This final step involves the condensation of the furan derivative with a suitable nitrile precursor under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[5-(3-fluorophenyl)furan-2-yl]-2-(4-nitrophenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of an amine derivative.
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of a base or catalyst are used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amino derivatives where the nitro group is reduced to an amine.
Substitution: Halogenated or alkylated derivatives depending on the substituent introduced.
Scientific Research Applications
(E)-3-[5-(3-fluorophenyl)furan-2-yl]-2-(4-nitrophenyl)prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of (E)-3-[5-(3-fluorophenyl)furan-2-yl]-2-(4-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Bromomethyl methyl ether: A compound used in the synthesis of various organic molecules.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Uniqueness
(E)-3-[5-(3-fluorophenyl)furan-2-yl]-2-(4-nitrophenyl)prop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-[5-(3-fluorophenyl)furan-2-yl]-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11FN2O3/c20-16-3-1-2-14(10-16)19-9-8-18(25-19)11-15(12-21)13-4-6-17(7-5-13)22(23)24/h1-11H/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTVEDNKIHXNSE-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5708236.png)
![4-methoxy-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5708243.png)
![7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5708251.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-(3-methylphenyl)acetamide](/img/structure/B5708253.png)
![3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5708265.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)benzohydrazide](/img/structure/B5708266.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentanamine](/img/structure/B5708267.png)
![2-[[(1-methylbenzimidazol-2-yl)amino]methyl]-6-prop-2-enylphenol](/img/structure/B5708269.png)
![1-(4-Ethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5708280.png)


![ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5708318.png)

